(4-Nitrophenyl)(thiophen-2-yl)methanol
Overview
Description
(4-Nitrophenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol. This compound features a nitrophenyl group and a thiophenyl group attached to a methanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite (Na2S2O4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of (4-aminophenyl)(thiophen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of conductive polymers, which are soluble in common organic solvents and show promise for use in electrochromic devices.
Biology: Derivatives of this compound have been used to develop chemical sensors for detecting metal ions such as silver (Ag+), which is crucial for environmental monitoring and industrial processes.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(thiophen-2-yl)methanol depends on its specific application. For instance, in the development of conductive polymers, the compound’s electronic properties are exploited to facilitate electron transfer processes. In chemical sensing, the compound interacts with metal ions, leading to changes in its electronic or optical properties, which can be measured to detect the presence of the ions.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)(thiophen-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
(4-Nitrophenyl)(thiophen-2-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.
(4-Nitrophenyl)(thiophen-2-yl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.
Uniqueness
(4-Nitrophenyl)(thiophen-2-yl)methanol is unique due to its combination of a nitrophenyl group and a thiophenyl group attached to a methanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(4-nitrophenyl)-thiophen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7,11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFSPZRPZUTONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656474 | |
Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40310-37-0 | |
Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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